
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione is a complex organic compound with the molecular formula C18H14O4. It belongs to the class of tetracene derivatives, which are known for their polycyclic aromatic hydrocarbon structure. This compound is characterized by the presence of hydroxyl groups at positions 6 and 11, and methyl groups at positions 8 and 9 on the tetracene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetracene Backbone: The initial step involves the construction of the tetracene backbone through a series of cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at positions 6 and 11 through hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the tetracene backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated tetracene derivatives.
Scientific Research Applications
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with enzymes involved in oxidative stress, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
6,11-Dihydroxy-5,12-naphthacenedione: Similar in structure but lacks the methyl groups at positions 8 and 9.
11-Hydroxy-7-Methoxy-2,8-Dimethyltetracene-5,12-Dione: Contains a methoxy group at position 7 instead of a hydroxyl group at position 6
Uniqueness
6,11-Dihydroxy-8,9-dimethyltetracene-5,12-dione is unique due to the specific positioning of its hydroxyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
76640-22-7 |
|---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
6,11-dihydroxy-8,9-dimethyltetracene-5,12-dione |
InChI |
InChI=1S/C20H14O4/c1-9-7-13-14(8-10(9)2)20(24)16-15(19(13)23)17(21)11-5-3-4-6-12(11)18(16)22/h3-8,23-24H,1-2H3 |
InChI Key |
FMSBCSUVXPPFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


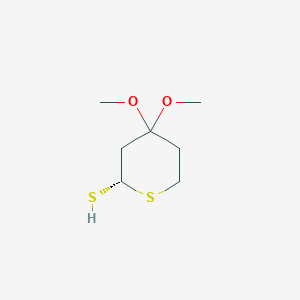

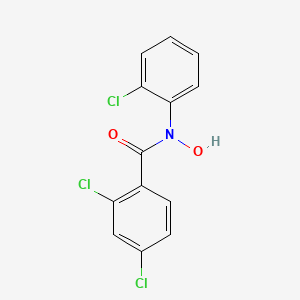
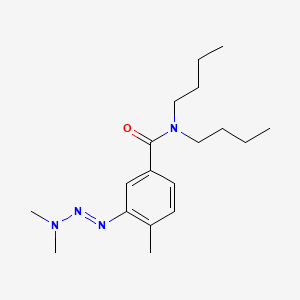

![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
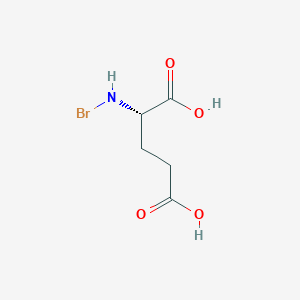
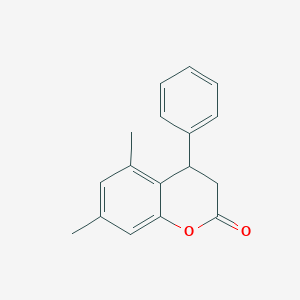
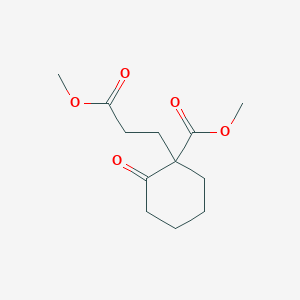
![3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid](/img/structure/B14447792.png)
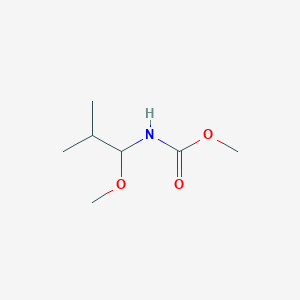
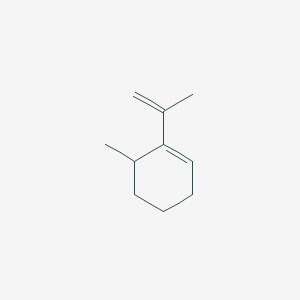
![2-[(8beta)-2-Chloro-6-methylergolin-8-yl]-2-oxoethyl benzoate](/img/structure/B14447810.png)
